molecular formula C8H6ClNO2 B11718245 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11718245
M. Wt: 183.59 g/mol
InChI Key: XSISIOPXDBTLQR-UHFFFAOYSA-N
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Description

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring with a chlorine atom at the 8th position

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

8-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6ClNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11)

InChI Key

XSISIOPXDBTLQR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)NC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its chloro group and heterocyclic framework:

Nucleophilic Substitution

  • Mechanism : The chloro group undergoes nucleophilic aromatic substitution (SₙAr), facilitated by electron-withdrawing groups.

  • Conditions : Requires strong bases (e.g., hydroxide ions) or nucleophiles (e.g., amines) under elevated temperatures.

  • Applications : Substitution of Cl with –O⁻, –NH₂, or –OR groups for bioisosteric replacements.

Electrophilic Substitution

  • Mechanism : The benzene ring undergoes electrophilic substitution at positions adjacent to the chlorine due to its electron-withdrawing inductive effect.

  • Conditions : Friedel-Crafts acylation, nitration, or sulfonation under acidic conditions.

  • Limitations : Electron-deficient aromatic systems reduce reactivity compared to unsubstituted oxazines.

Cycloaddition Reactions

  • Mechanism : The oxazine ring participates in [4+2] or [2+4] cycloadditions (e.g., Diels-Alder) with dienes or dipolarophiles.

  • Conditions : Thermal or Lewis acid catalysis (e.g., ZnCl₂).

  • Applications : Construction of polycyclic frameworks for drug discovery .

Formation via Cyclization

In acid-promoted reactions, anthranilic acids react with orthoesters to form intermediates that undergo cyclization via carbocation intermediates :

  • Protonation : Orthoester undergoes acid-catalyzed protonation and ethanol elimination.

  • Nucleophilic Attack : Anthranilic acid’s amino group attacks the stabilized carbocation.

  • Cyclization : Oxygen from the acid facilitates ring closure to form the oxazine .

Gold(I)-Catalyzed Pathways

Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides proceeds via a 6-exo-dig cyclization, yielding oxazines with substituted aryl groups at C-2 :

  • Key Step : Au(I) coordinates to the alkyne, enabling oxygen cyclization and aromatization.

  • Yield Optimization : DCI/THF solvent system enhances chemoselectivity .

Mechanism of Action

The mechanism of action of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one, identified by its CAS number 1352893-38-9, is a compound belonging to the family of benzo[d][1,3]oxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H6ClN2O. The presence of the chlorine atom and the oxazine ring structure contribute to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]oxazines exhibit promising anticancer properties. For instance, a study focusing on a series of 4H-benzo[d][1,3]oxazines showed significant inhibitory effects on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM . The structure-activity relationship indicated that aryl substitutions at specific positions could enhance efficacy.

Table 1: IC50 Values of 4H-Benzo[d][1,3]oxazines in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. A study reported that various derivatives displayed antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .

Table 2: Antibacterial Activity of Benzo[d][1,3]oxazin Derivatives

CompoundBacteria TestedMIC (mg/mL)
Compound M10Staphylococcus aureus5
Compound M11Klebsiella pneumoniae10
CiprofloxacinVariousVariable

The mechanism underlying the anticancer activity of benzo[d][1,3]oxazines appears to involve apoptosis induction and cell cycle arrest in cancer cells. For example, treated MCF-7 cells showed increased lactate dehydrogenase (LDH) levels indicative of cell membrane damage and apoptosis . Additionally, compounds from this class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential anti-inflammatory effect that may complement their anticancer properties .

Case Studies

One notable case involved a derivative study where compounds were synthesized and tested for their effects on cancer cell proliferation. The results indicated that specific structural modifications led to enhanced activity against resistant cancer cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via Smiles rearrangement using chloroacetyl chloride and substituted benzaldehydes as starting materials. Key steps include condensation, reduction, and O-alkylation. Intermediates should be characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm structural integrity . For example, 1H^1H NMR peaks for the oxazine ring protons typically appear at δ 4.23–4.28 (q, J = 6.8 Hz) .

Q. How can researchers validate the purity and identity of this compound derivatives?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. 13C^{13}C NMR is critical for identifying carbonyl signals (e.g., δ 169.91 ppm for the oxazinone carbonyl) . HRMS should match the theoretical molecular ion (e.g., m/z 279 [M+^+] for a related derivative) .

Q. What preliminary biological screening methods are applicable to assess the bioactivity of this compound?

  • Methodology : Antibacterial activity can be tested via disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be determined using broth microdilution, with positive controls like ampicillin .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals bond lengths and angles critical for understanding electronic effects. For example, the C=O bond in the oxazinone ring typically measures ~1.22 Å, influencing hydrogen-bonding interactions with biological targets . Data from CIF files (e.g., CCDC 738765) should be cross-referenced with computational models .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology : Perform meta-analysis of datasets, focusing on variables such as substituent position (e.g., 6-chloro vs. 8-chloro isomers) and assay conditions. For instance, 6-chloro derivatives may exhibit stronger antifungal activity due to enhanced lipophilicity, while 8-substituted analogs show variability in antibacterial efficacy . Validate findings using dose-response curves and statistical models (e.g., ANOVA).

Q. What strategies are effective for modifying the core structure to enhance selectivity in kinase inhibition studies?

  • Methodology : Introduce substituents at the 4-position (e.g., cyclohexyl or hexyl groups) to modulate steric bulk and hydrophobic interactions. SAR studies on analogs like (R)-7-chloro-4-hexyl derivatives demonstrate improved selectivity for kinases such as CDK2 (IC50_{50} < 1 µM) . Docking simulations (e.g., AutoDock Vina) can predict binding affinities prior to synthesis.

Q. How does the Smiles rearrangement mechanism influence the regioselectivity of benzoxazinone synthesis?

  • Methodology : Monitor reaction kinetics via 1H^1H NMR to identify intermediates. The rearrangement proceeds through a six-membered transition state, favoring formation of the 1,4-benzoxazinone scaffold over 1,3-isomers. Solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) critically affect yields .

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